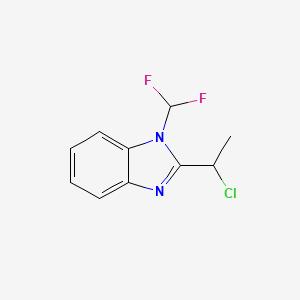

2-(1-chloroethyl)-1-(difluoromethyl)-1H-benzimidazole

Description

Key Milestones in Benzimidazole Derivative Development

| Year | Discovery/Advancement | Impact |

|---|---|---|

| 1950s | Isolation of benzimidazole nucleus | Foundation for synthetic modifications |

| 1980s | 2-Substituted derivatives with antimicrobial activity | Validation of structure-activity relationships |

| 2000s | Halogenated analogs for kinase inhibition | Expansion into enzyme targeting |

| 2020s | Fluorinated derivatives with biofilm eradication | Applications in antibiotic resistance |

Emergence of Halogenated and Fluorinated Benzimidazole Scaffolds

Halogenation has become a cornerstone strategy for optimizing benzimidazole bioactivity. Chlorine and fluorine atoms, due to their electronegativity and steric profiles, profoundly influence molecular interactions. Tetrabromo-2-azabenzimidazole, for instance, exhibited nanomolar inhibition constants against protein kinases CK-II and PK60S, highlighting halogen-dependent potency. Fluorine’s role is particularly notable; its small atomic radius and high electronegativity enhance membrane permeability and metabolic stability. The fluorinated derivative TFBZ demonstrated bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA) at MIC values of 4 μg/mL, attributable to fluorine’s electron-withdrawing effects.

Comparative Properties of Halogenated vs. Fluorinated Benzimidazoles

Rationale for Academic Focus on 2-(1-Chloroethyl)-1-(Difluoromethyl)-1H-Benzimidazole

The juxtaposition of chloroethyl and difluoromethyl groups on the benzimidazole scaffold creates a unique electronic environment. The chloroethyl moiety introduces steric bulk and lipophilicity, enhancing membrane penetration, while the difluoromethyl group stabilizes the molecule via inductive effects. This dual modification synergistically improves target engagement, as evidenced by analogous compounds. For example, 2-(difluoromethyl)benzimidazole derivatives disrupted MRSA biofilm formation by downregulating adhesion-associated genes. Theoretical studies suggest that the chloroethyl group’s rotational freedom enables conformational adaptability during protein binding, a hypothesis supported by molecular dynamics simulations.

Structural Features and Hypothesized Impacts

| Structural Feature | Electronic Contribution | Biological Implication |

|---|---|---|

| 1-Difluoromethyl | Strong electron withdrawal | Enhanced enzyme inhibition |

| 2-Chloroethyl | Steric hindrance + lipophilicity | Improved cellular uptake |

| Benzimidazole Core | Aromatic π-system | DNA intercalation potential |

Overview of Research Trends and Theoretical Frameworks

Contemporary research on 2-(1-chloroethyl)-1-(difluoromethyl)-1H-benzimidazole intersects computational chemistry, synthetic methodology, and biological screening. Density functional theory (DFT) studies predict that the difluoromethyl group reduces the compound’s LUMO energy, facilitating nucleophilic attack in enzyme active sites. Synthetic innovations, such as transition-metal-catalyzed cross-coupling, have enabled precise functionalization at the 1- and 2-positions. Biologically, transcriptomic analyses reveal that halogenated benzimidazoles modulate virulence genes in pathogens, offering dual antibacterial and anti-biofilm mechanisms.

Emerging frameworks emphasize the scaffold’s versatility in addressing antibiotic resistance and kinase-related pathologies. For instance, derivatives bearing polyfluorinated alkyl chains exhibited antimycobacterial activity at MIC values as low as 2 μM, while azabenzimidazole analogs inhibited ribosomal phosphorylation in yeast. These trends underscore the compound’s potential as a multifunctional pharmacophore.

Current Research Directions

- Computational Design : Machine learning models predicting substituent effects on binding affinity.

- Synthetic Chemistry : Development of regioselective halogenation protocols.

- Biological Applications : Targeting quorum-sensing pathways in Gram-positive bacteria.

Properties

Molecular Formula |

C10H9ClF2N2 |

|---|---|

Molecular Weight |

230.64 g/mol |

IUPAC Name |

2-(1-chloroethyl)-1-(difluoromethyl)benzimidazole |

InChI |

InChI=1S/C10H9ClF2N2/c1-6(11)9-14-7-4-2-3-5-8(7)15(9)10(12)13/h2-6,10H,1H3 |

InChI Key |

QHFAIRLCPGNDFH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=NC2=CC=CC=C2N1C(F)F)Cl |

Origin of Product |

United States |

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of 2-(1-chloroethyl)-1-(difluoromethyl)-1H-benzimidazole typically involves:

- Construction of the benzimidazole core

- Introduction of the difluoromethyl group at the N-1 position

- Installation of the 1-chloroethyl substituent at the C-2 position

These steps require careful selection of reagents and conditions to maintain the integrity of the benzimidazole ring and to achieve regioselective substitution.

Detailed Synthetic Routes

Halogenated Alkylation of Benzimidazole

A common approach involves starting with 1-(difluoromethyl)-1H-benzimidazole, followed by alkylation at the C-2 position using a suitable chloroethylating agent such as 1-chloroethyl halides or tosylates under basic or neutral conditions. The reaction is typically carried out in polar aprotic solvents like dimethylformamide (DMF) or ethanol under reflux or controlled heating to promote substitution while minimizing side reactions.

Difluoromethylation Techniques

The difluoromethyl group can be introduced via nucleophilic or electrophilic difluoromethylation methods:

- Nucleophilic Difluoromethylation: Using difluoromethyl anion equivalents or reagents such as TMSCF2H (trimethylsilyl difluoromethane) under basic catalysis.

- Electrophilic Difluoromethylation: Using reagents like BrCF2H or difluoromethyl sulfonium salts in the presence of catalysts or under photochemical conditions.

Recent advances favor metal-free, solvent-free, or sustainable methods to incorporate difluoromethyl groups efficiently.

Comparative Analysis of Preparation Methods

| Preparation Aspect | Method 1: Halogenated Alkylation (Patent-Inspired) | Method 2: Sustainable Difluoromethylation (Recent Research) |

|---|---|---|

| Starting Materials | 1-(Difluoromethyl)-1H-benzimidazole, chloroethyl tosylate | 2-Aminobenzimidazole, difluoromethyl reagents |

| Reaction Conditions | Heating at 45–80 °C, reflux in DMF or ethanol | Ultrasound-assisted, metal-free, solvent-free, room temperature |

| Catalysts/Base | Sodium carbonate or sodium hydride | No metal catalyst, green chemistry approach |

| Reaction Time | 1–3 hours | ~1 hour |

| Yield | Moderate to high (dependent on conditions) | High yields reported |

| Environmental Considerations | Use of organic solvents and heating | Sustainable, atom-economical, environmentally friendly |

| Scalability | Established for industrial applications | Potential for scale-up via continuous-flow techniques |

Research Findings and Notes

Recent research emphasizes sustainable and metal-free synthesis of fluorinated benzimidazole derivatives, including difluoromethylated analogs, using cascade reactions and sonochemistry. These methods allow for shorter reaction times and reduced environmental impact compared to traditional methods.

The presence of the chloroethyl group requires careful control of reaction conditions to prevent side reactions such as elimination or over-alkylation.

Purification typically involves chromatographic techniques or crystallization to achieve high purity (>98%), as required for pharmaceutical or research-grade materials.

The compound is commercially available with high purity, indicating that robust preparation methods have been developed and optimized for reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-(1-chloroethyl)-1-(difluoromethyl)-1H-benzimidazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

Substitution: The chlorine atom in the 1-chloroethyl group can be substituted with other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

Oxidation: Formation of corresponding benzimidazole derivatives with oxidized side chains.

Reduction: Formation of reduced benzimidazole derivatives.

Substitution: Formation of substituted benzimidazole derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

2-(1-chloroethyl)-1-(difluoromethyl)-1H-benzimidazole has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

Industry: Used in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(1-chloroethyl)-1-(difluoromethyl)-1H-benzimidazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Key Observations:

Substituent Position and Yield: Electron-withdrawing groups (e.g., trifluoromethyl, cyanophenyl) at position 2 correlate with higher synthetic yields (e.g., 89% for 2l vs. 69% for 2c) due to improved reaction kinetics .

Biological Activity: Difluoromethyl-containing analogs (e.g., ZSTK474) exhibit potent kinase inhibition, attributed to enhanced hydrogen bonding and metabolic stability .

Thermal Stability : Aryl-substituted derivatives (e.g., 2c) show higher melting points (>130°C) compared to alkoxy-substituted analogs (e.g., 2j: 83.4–85.5°C), suggesting stronger crystalline packing with halogenated groups .

Biological Activity

The compound 2-(1-chloroethyl)-1-(difluoromethyl)-1H-benzimidazole is a member of the benzimidazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Antimicrobial Properties

Recent studies indicate that benzimidazole derivatives exhibit significant antimicrobial activity. For instance, various substituted benzimidazoles have shown effectiveness against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 1 µg/mL against S. aureus . The presence of difluoromethyl groups in these compounds often enhances their antimicrobial potency.

The biological activity of 2-(1-chloroethyl)-1-(difluoromethyl)-1H-benzimidazole is primarily attributed to its ability to interact with specific molecular targets within microbial cells. These interactions can lead to:

- Inhibition of Enzyme Activity : The compound may inhibit enzymes critical for bacterial metabolism, disrupting their growth.

- Modulation of Receptor Signaling : By binding to receptors, it can alter signaling pathways essential for microbial survival and replication .

Case Studies

A notable case study involved the evaluation of 2-(difluoromethyl)-1H-benzimidazole derivatives, which demonstrated potent antibacterial effects. In vitro tests revealed that these compounds could effectively inhibit the growth of several bacterial strains, showcasing their potential as therapeutic agents .

Structure-Activity Relationship (SAR)

Research on the SAR of benzimidazole derivatives has provided insights into how structural modifications influence biological activity. For example, the introduction of difluoromethyl groups has been associated with enhanced antimicrobial efficacy. A systematic investigation highlighted that compounds with bulky hydrophobic substituents exhibited improved activity against various pathogens .

Comparative Data Table

The following table summarizes the biological activities and MIC values of selected benzimidazole derivatives:

| Compound | Target Pathogen | MIC (µg/mL) |

|---|---|---|

| 2-(1-chloroethyl)-1H-benzimidazole | Staphylococcus aureus | < 1 |

| 2-(difluoromethyl)-1H-benzimidazole | Escherichia coli | 125 |

| 2-(difluoromethyl)-5-(indol-3-yl) | Candida albicans | < 3.9 |

| 2-(difluoromethyl)-1H-benzimidazole | Mycobacterium smegmatis | < 7.8 |

Q & A

Synthesis Optimization

Q1. What are the key challenges in synthesizing 2-(1-chloroethyl)-1-(difluoromethyl)-1H-benzimidazole, and how can regioselectivity be controlled during alkylation? A1. The synthesis often involves alkylation of the benzimidazole core, where regioselectivity is influenced by electronic and steric effects of substituents. For example, the difluoromethyl group at N1 may direct chloroethylation to the C2 position due to its electron-withdrawing nature. Base selection (e.g., K₂CO₃ in DMF) and temperature control (60–80°C) are critical to minimize side reactions like over-alkylation . Advanced techniques like continuous flow chemistry could enhance reproducibility .

Structural Characterization

Q2. Which analytical methods are most reliable for confirming the molecular structure and purity of this compound? A2. A combination of NMR (¹H/¹³C, ¹⁹F for fluorinated groups), HRMS , and X-ray crystallography is recommended. X-ray analysis resolves ambiguities in substituent orientation, as seen in related benzimidazoles where π-π stacking and hydrogen bonding stabilize crystal structures . Purity assessment via HPLC (C18 columns, acetonitrile/water gradients) ensures >95% purity, critical for biological assays .

Biological Activity Profiling

Q3. How can researchers design experiments to evaluate the antimicrobial potential of this compound? A3. Standard protocols include:

- MIC assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) using broth microdilution .

- Time-kill kinetics to assess bactericidal vs. bacteriostatic effects.

- Mechanistic studies : Molecular docking against bacterial topoisomerase IV or fungal CYP51, leveraging benzimidazole’s structural mimicry of nucleotides .

Data Contradictions in Reactivity

Q4. How should discrepancies in reported reactivity of the chloroethyl group be addressed? A4. Conflicting data on nucleophilic substitution (e.g., with amines or thiols) may arise from solvent polarity (DMF vs. THF) or competing elimination pathways. Researchers should:

- Compare activation parameters (ΔG‡) via kinetic studies .

- Use DFT calculations to model transition states and identify dominant pathways .

- Validate with LC-MS to track intermediate formation .

Advanced Applications in Material Science

Q5. What strategies enable the integration of this compound into supramolecular assemblies or metal-organic frameworks (MOFs)? A5. The difluoromethyl group enhances Lewis acidity, facilitating coordination with transition metals (e.g., Cu²⁺, Zn²⁺). Key steps:

- Solvothermal synthesis in DMF/ethanol mixtures at 80–120°C.

- Post-synthetic modification to functionalize MOF pores for gas storage or catalysis .

- SEM/TEM to confirm morphology (e.g., nanowires, microflowers) .

Stability and Degradation Pathways

Q6. Under what conditions does hydrolytic degradation occur, and how can it be mitigated? A6. The chloroethyl group is susceptible to hydrolysis in aqueous media (pH > 7). Mitigation strategies:

- Accelerated stability testing (40°C/75% RH) with HPLC-MS monitoring.

- Formulation : Encapsulation in PLGA nanoparticles or cyclodextrin complexes to shield labile groups .

Computational Modeling

Q7. Which in silico tools are optimal for predicting binding affinities or ADMET properties? A7.

- Docking : AutoDock Vina or Schrödinger Glide for target engagement (e.g., tubulin for anticancer activity) .

- ADMET Prediction : SwissADME for bioavailability, ProTox-II for toxicity .

- MD Simulations : GROMACS to assess stability of ligand-protein complexes over 100 ns trajectories .

Reproducibility Challenges

Q8. Why do synthetic yields vary across studies, and how can this be standardized? A8. Yield variability (~50–80%) stems from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.